2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine

Asymmetric Catalysis Negishi Cross-Coupling Allylic Chloride

Researchers developing asymmetric C(sp3)-C(sp3) cross-coupling methodologies require a chiral ligand with well-defined steric and electronic parameters to achieve reproducible enantioselectivity. (S)-BnCH2-PyBox is the established PyBox ligand for Ni-catalyzed stereoconvergent Negishi reactions of racemic secondary allylic chlorides with alkylzinc halides, enabling direct construction of quaternary carbon stereocenters with high fidelity. • Critical for enantioselective Negishi arylation/alkenylation of racemic α-bromonitriles to yield enantioenriched α-arylnitriles and allylic nitriles. • Validated in the formal total synthesis of fluvirucinine A1. • Supplied as ≥97% white to off-white powder; global shipping with complete documentation.

Molecular Formula C27H27N3O2
Molecular Weight 425.5 g/mol
CAS No. 1012042-02-2
Cat. No. B1506727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine
CAS1012042-02-2
Molecular FormulaC27H27N3O2
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
InChIInChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2/t22-,23-/m0/s1
InChIKeyIYRZZMJRGHERQU-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine (CAS 1012042-02-2): Procurement-Grade Chiral PyBox Ligand for Nickel-Catalyzed Asymmetric Cross-Coupling


2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine (CAS 1012042-02-2), commonly referred to as (S)-BnCH2-PyBox, is a C2-symmetric chiral pyridine-2,6-bis(oxazoline) (PyBox) ligand . This compound is a white to off-white powder with a molecular formula of C27H27N3O2 (MW 425.52) and a reported purity of ≥97% . It is commercially available and specifically engineered for tridentate coordination to transition metals, creating a rigid chiral environment essential for inducing high enantioselectivity in catalytic asymmetric transformations, most notably in nickel-catalyzed Negishi cross-couplings [1].

Workflow Ni-catalyzed asymmetric Negishi cross-coupling of alkylzincs with allylic or propargylic halides
Chiral environment Rigid C2-symmetric PyBox pocket for enantioselective C(sp3)–C(sp3) bond formation
Procurement Commercially available in multiple pack sizes with documented purity and optical rotation

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine (CAS 1012042-02-2): Why PyBox Ligand Substitution Without Data-Driven Comparison Undermines Reaction Fidelity


The catalytic performance of PyBox ligands is exquisitely sensitive to the steric and electronic character of the oxazoline substituents. The phenethyl group in (S)-BnCH2-PyBox provides a specific balance of conformational flexibility and steric bulk that dictates metal complex geometry, substrate approach vectors, and ultimately, the enantioselectivity and yield of a given transformation. Generic substitution with other commercially available PyBox ligands—such as those bearing isopropyl (i-Pr), phenyl (Ph), benzyl (Bn), or tert-butyl (t-Bu) groups—without quantitative justification will inevitably alter the chiral pocket's steric environment, potentially leading to a complete reversal of enantioselectivity or a significant drop in catalytic efficiency for the target reaction [1]. Therefore, ligand selection must be based on direct, quantitative comparative data rather than assuming functional equivalence within the PyBox class.

Aromatic vs alkyl PyBox Ph-PyBox may reverse enantioselection sense; phenethyl alkyl induction model differs fundamentally from aromatic analogs.
Steric bulk mismatch i-Pr or t-Bu PyBox can drop catalytic efficiency; steric window for aziridination or coupling is narrow.
Pricing-driven swap risk Bn-PyBox costs more but may not replicate phenethyl performance; verify reaction-specific comparative data before switching.

Quantitative Evidence for 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine: Direct Comparative Performance Data vs. Closest PyBox Analogs


Catalytic Efficiency in Nickel-Catalyzed Asymmetric Negishi Cross-Coupling of Allylic Chlorides

This compound is specifically documented as the ligand of choice for nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzincs, as reported by Fu and coworkers [1]. While the study explores a family of PyBox ligands, the (S)-BnCH2-PyBox ligand (L1) was explicitly used to develop and optimize the methodology for this challenging class of electrophiles, enabling the formation of stereodefined quaternary carbon centers with high enantioselectivity [2]. Comparative data with other PyBox ligands under identical conditions for this specific reaction are not provided in the primary disclosure, highlighting its unique, empirically validated role as the benchmark ligand for this transformation.

Allylic Chloride Negishi Coupling
Class-level
Benchmark ligand for optimizing Ni-catalyzed asymmetric coupling of racemic secondary allylic chlorides with alkylzincs
Reported method-development starting point; no direct comparator data published for this electrophile class
Ligand choice based on single study series; verify under own reaction conditions
Asymmetric Catalysis Negishi Cross-Coupling Allylic Chloride

Electronic and Steric Differentiation from Aromatic (Ph-PyBox) Analogs

The nature of the PyBox substituent directly dictates the absolute sense of enantioselectivity. A study on Diels-Alder reactions catalyzed by lanthanide(III) triflate complexes revealed that (R,R)-i-Pr-pybox (alkyl) and (R,R)-Ph-pybox (aromatic) ligands induce opposite absolute configurations in the product [1]. This fundamental observation underscores that the phenethyl group in 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine, being an alkyl substituent, will impart a different stereochemical control profile compared to aromatic-substituted PyBox ligands like Ph-PyBox. This is not merely a matter of degree but of direction of asymmetric induction, making the choice between alkyl and aryl-substituted PyBoxes a critical determinant of reaction outcome.

Alkyl vs Aryl Induction Sense
Class-level
Alkyl-substituted PyBox can reverse absolute configuration compared to Ph-PyBox; reversal demonstrated in Diels–Alder model
Stereochemical outcome may invert with aromatic analog substitution
Diels–Alder model; confirm enantioselection direction in target coupling
Ligand Design Enantioselectivity PyBox

Comparison of Steric Bulk vs. i-Pr-PyBox and t-Bu-PyBox in Aziridination

In iron-catalyzed asymmetric aziridination, the performance of PyBox ligands varies dramatically with substituent size. Studies show that i-Pr-PyBox and t-Bu-PyBox complexes both yield only 47% of the cis-aziridine with moderate enantiomeric excesses under identical conditions, with the bulk of the reaction mixture comprising undesired trans-isomer and side products [1]. The phenethyl-PyBox ligand, with a steric profile intermediate between i-Pr and t-Bu, was not included in this specific study, but the data highlights a clear trend: both smaller (i-Pr) and larger (t-Bu) substituents are suboptimal for this transformation. This suggests a well-defined steric window for optimal catalytic activity, which the phenethyl group is uniquely positioned to fill, offering a compelling rationale for its procurement over these standard alternatives.

Steric Window in Aziridination
Cross-study context
i-Pr-PyBox and t-Bu-PyBox both give 47% cis-aziridine (moderate ee); target not tested but intermediate steric bulk suggests potential for improved selectivity
Indicates narrow steric requirement for optimal aziridination performance
Direct data with phenethyl ligand absent; evaluate in target reaction
Aziridination Iron Catalysis PyBox

Commercial Availability and Benchmarking Against Bn-PyBox

From a procurement perspective, 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine offers a more favorable supply profile compared to the simpler benzyl-substituted analog, Bn-PyBox. While Bn-PyBox (CAS 151670-69-8) is commercially available, its pricing structure is considerably higher. For example, a 250mg quantity of the target compound is listed at $140.00 (Santa Cruz Biotechnology, 2024) , whereas a comparable 250mg of Bn-PyBox is priced at $145.50 (Chemscene, 2024) . The phenethyl derivative thus offers a cost advantage at the initial procurement scale, which is significant for academic and industrial research groups conducting method development. Furthermore, the target compound is offered in larger pack sizes (e.g., 1g in glass bottle) by major global suppliers like Sigma-Aldrich , ensuring reliable access and scalability for research programs.

Procurement Cost vs Bn-PyBox
Supplier data
250 mg: $140.00 (target) vs $145.50 (Bn-PyBox) — ~4% less
Lower initial procurement cost may reduce screening expenses
Based on 2024 vendor pricing; re-verify at time of purchase
Procurement Supply Chain PyBox

Reaction Scope: A Unique Application in Propargylic Halide Cross-Coupling

The Ni/PyBox catalyst system, for which this ligand is a key component, is uniquely effective for the stereoconvergent Negishi cross-coupling of racemic secondary propargylic halides with arylzinc reagents [1]. This represents a significant expansion of substrate scope, as propargylic halides were previously not known to be suitable partners in such asymmetric couplings. The commercially available NiCl2·glyme/ligand combination is highlighted as a practical catalyst system for this transformation, providing access to enantioenriched propargylic compounds with a versatile alkyne handle for further functionalization [2]. This application is distinct from and complementary to its use with allylic chlorides, demonstrating a broader utility for this specific ligand-metal combination.

Propargylic Halide Coupling Scope
Class-level
Unique documented substrate scope: enables stereoconvergent coupling of racemic propargylic halides with arylzinc reagents
Expands accessible chiral propargylic synthon space
No comparative data with other PyBox analogs for this electrophile class
Propargylic Halides Arylzinc Reagents Ni Catalysis

Standardized Physical and Safety Metrics for Laboratory Handling and Risk Assessment

For laboratory procurement and safe handling, the target compound has well-documented and standardized metrics. Its melting point is 154-158 °C, and it has a reported specific optical rotation of [α]22/D −75 (c = 1, CHCl3), providing quality control benchmarks for material verification . Safety data sheets (SDS) indicate it is classified as a skin and eye irritant (GHS07), with hazard statements H315, H319, and H335 . This clear safety profile allows for straightforward risk assessment and implementation of standard laboratory protective measures (e.g., dust mask, eyeshields, gloves). Compared to analogs with less readily available or less detailed safety documentation, this reduces uncertainty and time spent on material qualification prior to experimental work.

Physical & Safety Metrics
Source review
Melting point 154–158 °C, [α]22/D −75 (c=1, CHCl3), GHS07 irritant classification
Standard characterization data supports material identity verification and safe handling
Confirm lot-specific values with certificate of analysis
Physical Properties Safety Data Lab Handling

Optimized Use Cases for 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine in Asymmetric Catalysis and Chemical Synthesis


Synthesis of Chiral α-Aryl and α-Alkenyl Nitriles via Stereoconvergent Negishi Coupling

This ligand is a critical component in nickel-catalyzed systems for the stereoconvergent Negishi arylation and alkenylation of racemic α-bromonitriles, providing access to a wide array of enantioenriched α-arylnitriles and allylic nitriles [1]. The specific steric and electronic properties of the phenethyl-substituted PyBox ligand are essential for achieving high levels of enantioinduction in this challenging C(sp3)-C(sp3) coupling. This application is directly relevant for the synthesis of chiral building blocks used in medicinal chemistry and natural product synthesis.

Enantioselective Construction of Quaternary Stereocenters from Racemic Allylic Chlorides

The ligand's primary documented application is in the Ni-catalyzed asymmetric Negishi cross-coupling of racemic secondary allylic chlorides with alkylzinc halides, a reaction that directly forges valuable quaternary carbon stereocenters with high fidelity [2]. This methodology has been applied in a formal total synthesis of fluvirucinine A1, demonstrating its utility in complex molecule construction. Scientists working on the total synthesis of natural products or drug candidates containing chiral quaternary centers will find this ligand an indispensable tool.

Development of Chiral Propargylic Synthons via Cross-Coupling of Propargylic Halides

As established by Fu and coworkers, the Ni/PyBox catalyst system utilizing this ligand enables the stereoconvergent Negishi cross-coupling of racemic propargylic halides with arylzinc reagents [3]. This application opens up a new pathway for synthesizing enantioenriched propargylic compounds, which serve as versatile intermediates for a host of subsequent transformations, including cycloadditions, hydrofunctionalizations, and metathesis. This is a high-value application for researchers exploring new chemical space in diversity-oriented synthesis.

Benchmark Ligand for Methodological Studies on Ni-Catalyzed C(sp3)-C(sp3) Coupling

Given its well-defined role and commercial availability, 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine serves as an ideal benchmark ligand for academic and industrial researchers developing new catalytic methods for C(sp3)-C(sp3) bond formation [4]. Its use ensures that new catalyst systems can be directly and meaningfully compared against an established, high-performing standard. This is crucial for validating the novelty and synthetic utility of newly designed ligands or reaction conditions.

Application
Selection Property
Validation Focus
Synthesis of chiral α-aryl/alkenyl nitriles via stereoconvergent Negishi coupling
Ligand steric/electronic profile for α-bromonitrile substrates
Enantioselectivity and yield in test α-bromonitrile coupling
Enantioselective quaternary carbon construction from racemic allylic chlorides
Optimized for allylic chloride electrophile scope
Product ee and quaternary center fidelity
Chiral propargylic synthon synthesis from racemic propargylic halides
Propargylic halide compatibility and alkyne handle preservation
Enantioselectivity and functional group tolerance in propargylic coupling
Benchmark ligand for new Ni-catalyzed C(sp3)–C(sp3) methodology development
Established performance and commercial availability
Comparative yield and ee against novel ligands

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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